![molecular formula C19H23ClN4O2 B4646293 2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4646293.png)
2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine
Übersicht
Beschreibung
2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. It has also been shown to have effects on intracellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, this compound is commercially available and relatively inexpensive. However, one limitation of using this compound in lab experiments is that it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine. One direction is to further elucidate the mechanism of action of this compound, particularly its effects on intracellular signaling pathways. Another direction is to explore the potential applications of this compound in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various disease models.
Wissenschaftliche Forschungsanwendungen
2-{4-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential applications in the development of new drugs. This compound has been shown to have activity against a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-14-13-15(5-6-16(14)20)26-19(2,3)17(25)23-9-11-24(12-10-23)18-21-7-4-8-22-18/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIAHCKSTKXLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)N2CCN(CC2)C3=NC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-ethyl-4-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-1H-pyrazole-3-carboxylate](/img/structure/B4646210.png)
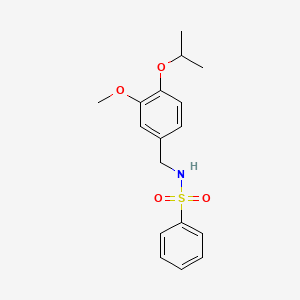
![methyl ({5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4646222.png)
![N-[2-(2,5-dimethylphenoxy)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4646229.png)
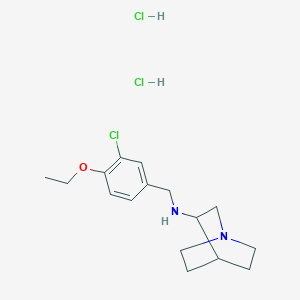
![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4646246.png)
![4-bromo-1-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B4646259.png)
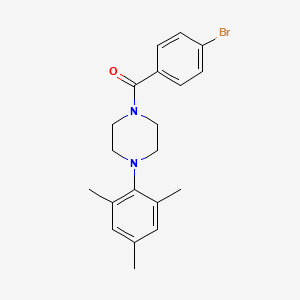
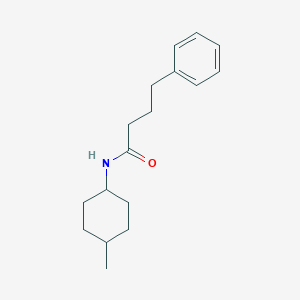
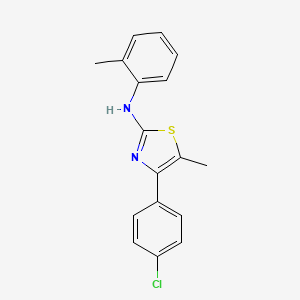
![1-[(4-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4646304.png)
![4-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)morpholine](/img/structure/B4646309.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline](/img/structure/B4646318.png)
![5-({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4646323.png)